N,N'-Diisopropylethylenediamine
Overview
Description
N,N'-Diisopropylethylenediamine is a chemical compound synthesized from diisopropylamine and ethylene oxide. It is further processed through chloridization to N,N-diisopropyl-2-aminoethyl chloride and then undergoes amination to yield the final product . This compound is part of a broader class of ethylenediamines, which are characterized by the presence of an ethylene bridge (-CH2CH2-) between two amine groups (-NH2). These compounds are versatile and can be modified to produce a variety of derivatives with different properties and applications.
Synthesis Analysis
The synthesis of N,N'-Diisopropylethylenediamine involves a multi-step reaction starting with the reaction of diisopropylamine with ethylene oxide. The optimal molar ratio for this step is 1.2:1. Subsequent chloridization with thionyl chloride follows a molar ratio of 2:1. The final amination step requires an ammonia to N,N-diisopropyl-2-aminoethyl chloride ratio of 12:1. The reactions are sensitive to reaction time, temperature, and solvent choice, with the total yield of the title product reaching 81.4% .
Molecular Structure Analysis
The molecular structure of N,N'-Diisopropylethylenediamine and its derivatives can be complex, as evidenced by the various studies on related compounds. For instance, the crystal structure of a zinc complex with a related ethylenediamine derivative shows an octahedral coordination around the zinc atom . Similarly, the synthesis of a novel long-chain acyclic phosphazene derivative of ethylenediamine was confirmed by single-crystal X-ray studies . These studies highlight the diverse structural possibilities of ethylenediamine derivatives.
Chemical Reactions Analysis
Ethylenediamine derivatives participate in various chemical reactions. For example, the synthesis of a cyclic diamide disulfide from an ethylenediamine derivative involves simultaneous deprotection and oxidative cyclization . Another derivative was synthesized by a nucleophilic additive reaction of ethylenediamine and acrylonitrile . These reactions demonstrate the reactivity of ethylenediamine derivatives and their potential for forming complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethylenediamine derivatives can be quite diverse. For instance, the pKa values of a tetrakis(2-hydroxypropyl) derivative of ethylenediamine were determined to be 8.99 and 4.30, indicating its basic nature . The inhibitory effect of a bis(1-phenylethanol) derivative against steel corrosion in HCl media was studied, showing that it acts through both physical and chemical adsorptive interactions . These properties are crucial for applications in corrosion inhibition and chelation.
Scientific Research Applications
Antimycobacterial Activity
N,N'-Diisopropylethylenediamine was identified for its antimycobacterial activity, specifically against Mycobacterium tuberculosis. It showed promising results in vivo and in vitro, and its effectiveness was comparable to that of isoniazid, a known antituberculous compound. Its activity was observed through various administration methods and dosage schedules (Shepherd et al., 1966).
Synthesis of Diisopropyltetrahydroquinoxalinedione Derivatives
The compound has been used in the synthesis of diisopropyltetrahydroquinoxalinedione derivatives, which were achieved through both chemical and electrochemical methods. This process demonstrated the compound's utility in organic synthesis, with the electrochemical method providing higher yields (Habibi, Nematollahi, & Azimi, 2008).
Role in Iron Chelation
N,N'-Diisopropylethylenediamine was part of the study for iron chelation efficacy. Its derivative, the diisopropyl ester, showed high therapeutic index in iron chelation, which is crucial for treating conditions like iron overload. This highlights its potential role in developing treatments for iron-related disorders (Pitt et al., 1986).
Reactivity with Thiourea in Platinum Complexes
The reactivity of N,N'-Diisopropylethylenediamine with thiourea in platinum complexes was explored. Understanding this reactivity is important for developing new compounds with potential applications in catalysis and materials science (Mureinik & Robb, 1971).
Drug Delivery Applications
This compound has been used in the development of pH-responsive amphiphilic polyphosphazenes for drug delivery, particularly in antitumor therapy. Its ability to form nanovehicles for drug delivery highlights its potential in biomedical applications (Qiu et al., 2013).
Safety And Hazards
Future Directions
N,N’-Diisopropylethylenediamine has been used in the preparation of nano drug delivery systems to improve metastatic breast cancer therapy . The N,N-diisopropylethylenediamine group on BD-PEI would undergo protonation at pH values less than 6.3, resulting in the transformation of the micelle core from hydrophobic to hydrophilic .
properties
IUPAC Name |
N,N'-di(propan-2-yl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-7(2)9-5-6-10-8(3)4/h7-10H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIGJRRHGZYPDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCNC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041072 | |
Record name | N,N'-Diisopropylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Diisopropylethylenediamine | |
CAS RN |
4013-94-9 | |
Record name | N,N′-Diisopropylethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4013-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Diisopropylethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediamine, N1,N2-bis(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Diisopropylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-diisopropylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-Bis(isopropylamino)ethane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01R7542HE5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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